molecular formula C8H6FNO3 B14859424 6-Acetyl-4-fluoropyridine-2-carboxylic acid

6-Acetyl-4-fluoropyridine-2-carboxylic acid

Cat. No.: B14859424
M. Wt: 183.14 g/mol
InChI Key: AUAMMIPVICNBGY-UHFFFAOYSA-N
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Description

6-Acetyl-4-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative. The presence of both acetyl and fluorine groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-fluoropyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Acetyl-4-fluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and binding affinity to enzymes or receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4-fluoropyridine-2-carboxylic acid is unique due to the combined presence of both acetyl and fluorine groups on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

6-acetyl-4-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C8H6FNO3/c1-4(11)6-2-5(9)3-7(10-6)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

AUAMMIPVICNBGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)F)C(=O)O

Origin of Product

United States

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